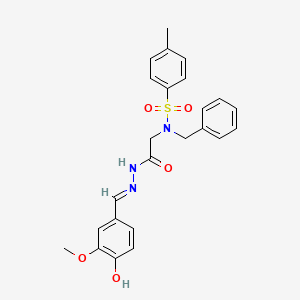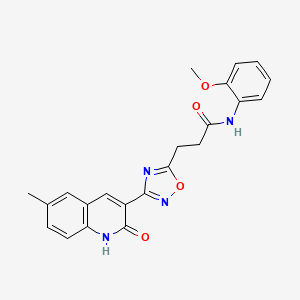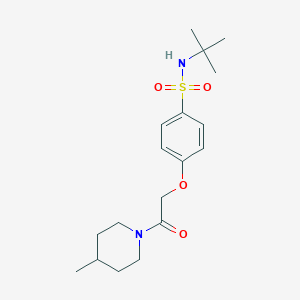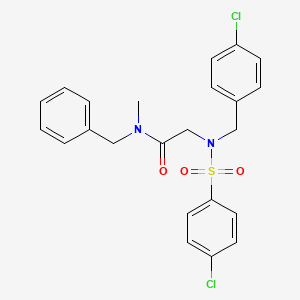
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, also known as BCBM, is a chemical compound that belongs to the sulfonamide family. BCBM has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to inhibit the activity of the enzyme glycogen synthase kinase-3β, which plays a key role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. The compound has also been found to exhibit anti-diabetic effects, possibly through the activation of the AMP-activated protein kinase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound is relatively complex to synthesize, which may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide and to determine its potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine the potential applications of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Synthesemethoden
The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide involves a multi-step reaction process that includes the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde, followed by the reaction of the resulting imine with N-benzyl-2-(4-chlorophenylsulfonamido)-N-methylacetamide. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-26(15-18-5-3-2-4-6-18)23(28)17-27(16-19-7-9-20(24)10-8-19)31(29,30)22-13-11-21(25)12-14-22/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWGZPVIZPETNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

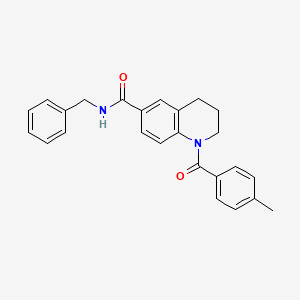
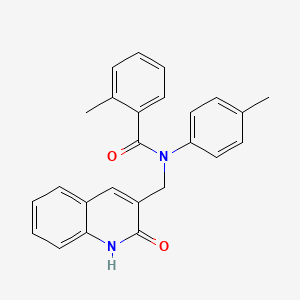
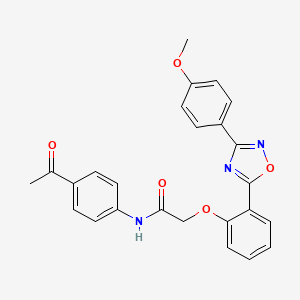
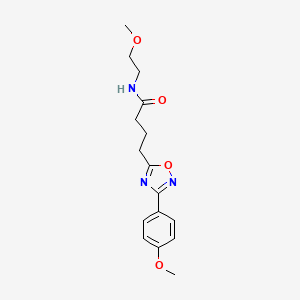
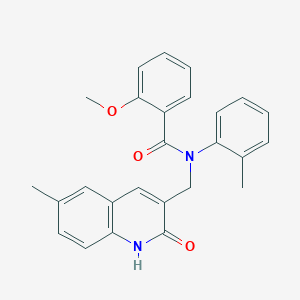
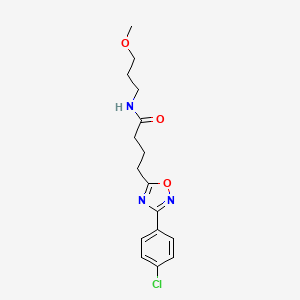
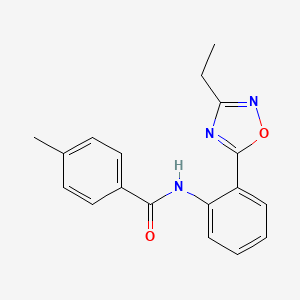
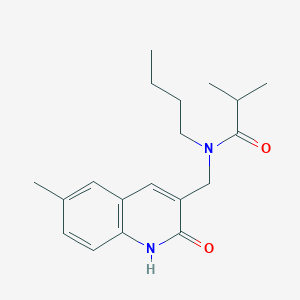
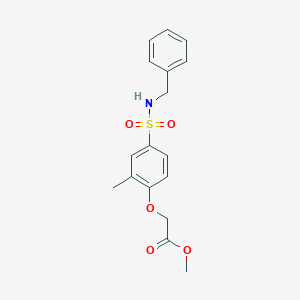
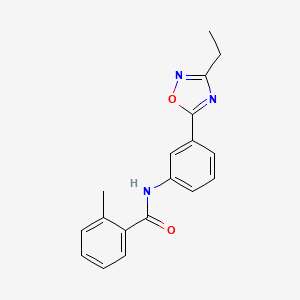
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)
